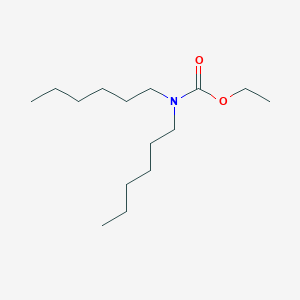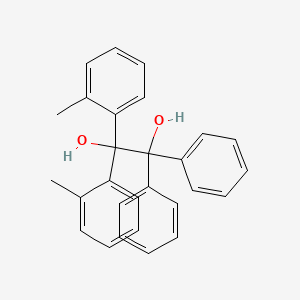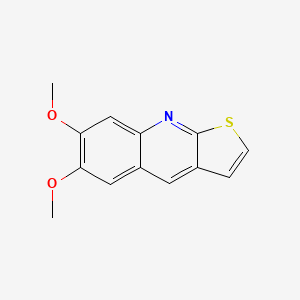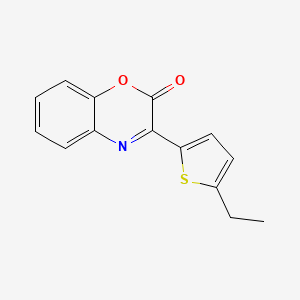
Carbamic acid, dihexyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dihexyl-, ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from carbamic acid and features dihexyl and ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, dihexyl-, ethyl ester can be synthesized through the reaction of carbamoyl chlorides with alcohols. Another method involves the addition of alcohols to isocyanates. The reaction of carbonate esters with ammonia is also a viable route .
Industrial Production Methods
In industrial settings, esters are typically produced by heating carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . This method is known as esterification. The reaction is slow and reversible, requiring careful control of reaction conditions to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dihexyl-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The alkoxy group of the ester can be replaced by another group through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Involves a base such as sodium hydroxide or potassium hydroxide.
Reduction: Utilizes lithium aluminum hydride as a reducing agent.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields primary alcohols.
Substitution: Results in the formation of new esters or amides.
Applications De Recherche Scientifique
Carbamic acid, dihexyl-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid, dihexyl-, ethyl ester involves nucleophilic acyl substitution reactions. Acid catalysis is required during ester hydrolysis due to water being a weak nucleophile. Protonation of the ester carbonyl increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Water then adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another simple ester of carbamic acid, used in the textile industry.
Propriétés
Numéro CAS |
67678-41-5 |
|---|---|
Formule moléculaire |
C15H31NO2 |
Poids moléculaire |
257.41 g/mol |
Nom IUPAC |
ethyl N,N-dihexylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-4-7-9-11-13-16(15(17)18-6-3)14-12-10-8-5-2/h4-14H2,1-3H3 |
Clé InChI |
GVNXQWPJHHYEPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)






![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)

![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
